Cannabispirol
Overview
Description
Cannabispirol is a spiro-compound isolated from the Cannabis Sativa plant, specifically from Japanese domestic cannabis . It is one of the many phytocannabinoids present in the plant, which are known for their diverse biological activities. This compound has been studied for its antimicrobial properties and its potential to inhibit intercellular plasmid transfer .
Mechanism of Action
Target of Action
Cannabispirol, also known as alpha-Cannabispiranol, is a cannabinoid . Cannabinoids are known to interact with the endocannabinoid system in the body, which includes two main types of receptors: CB1 and CB2 . These receptors are found in various areas of the body, including the peripheral and central nervous systems .
Mode of Action
Cannabinoids typically work by binding to cannabinoid receptors, leading to a series of biochemical reactions . This can result in various physiological effects, depending on the specific receptor that the cannabinoid binds to and the location of that receptor in the body .
Biochemical Pathways
Cannabinoids like this compound can affect multiple biochemical pathways. They are known to modulate pain through interaction with the putative non-CB1/non-CB2 cannabinoid G protein-coupled receptor 55 (GPR55) and GPR18 . They can also interact with different transient receptor potential ion channel subfamilies (TRPV, TRPA, and TRPM) .
Pharmacokinetics (ADME Properties)
Cannabinoids are generally lipophilic, meaning they can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems . This suggests that this compound may have similar properties. More research is needed to fully understand the ADME properties of this compound .
Result of Action
These can include analgesic, anti-inflammatory, and neuroprotective effects . Some studies suggest that this compound may have potential anti-tumor effects .
Biochemical Analysis
Biochemical Properties
It is known that Cannabispirol is a spiro-compound, a class of compounds characterized by a unique spiraled structure . This structure may influence its interactions with other biomolecules.
Cellular Effects
It has been experimentally evaluated for antimicrobial activity and was also tested in a study targeting multidrug-resistant mouse lymphoma cells
Molecular Mechanism
It is known that cannabinoids, a class of compounds to which this compound belongs, can interact with the endocannabinoid system in the body, influencing various physiological processes .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that cannabinoids can cause a subjective experience of temporal perception alteration .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. It is known that the effects of cannabinoids can vary with different dosages .
Metabolic Pathways
It is known that cannabinoids are involved in various metabolic pathways in the body .
Transport and Distribution
It is known that transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs, including cannabinoids .
Subcellular Localization
It is known that the subcellular localization of proteins can significantly influence their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cannabispirol involves the extraction of the compound from the Cannabis Sativa plant. The benzene extract of the dried leaves of Japanese cannabis is chromatographed on a polyamide column followed by silica gel chromatography to yield this compound . The specific reaction conditions for the synthesis of this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. Solvent extraction is the most common method for cannabis plants, using organic solvents to isolate the desired compounds . The process may include steps such as drying, solvent extraction, and chromatographic purification to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Cannabispirol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with enhanced antimicrobial properties.
Scientific Research Applications
Cannabispirol has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of spiro-compounds.
Industry: this compound can be used in the development of new antimicrobial agents and other pharmaceutical products.
Comparison with Similar Compounds
Cannabispirol is unique among spiro-compounds due to its specific structure and biological activity. Similar compounds include:
Cannabispirone: Another spiro-compound isolated from Cannabis Sativa with similar antimicrobial properties.
Cannabispirenone: A related compound with a different chemical structure but similar biological activity.
Acetyl this compound: A derivative of this compound with enhanced antimicrobial properties.
These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64052-90-0 | |
Record name | beta-Cannabispiranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cannabispirol impact bacterial plasmid transfer?
A: this compound demonstrates the ability to inhibit the transfer of the R144 plasmid between Escherichia coli cells. [] This occurs through multiple mechanisms, including the disruption of mating pair formation, increased zygotic killing, and interference with transconjugal deoxyribonucleic acid synthesis. []
Q2: Does this compound affect the transformation of bacteria with plasmid deoxyribonucleic acid?
A: Yes, pretreatment of bacteria with this compound hinders the transformation process with the pBR322 plasmid deoxyribonucleic acid. [] This suggests that the compound may either obstruct the entry of the plasmid deoxyribonucleic acid into the bacteria or interfere with the synthesis of plasmid deoxyribonucleic acid during bacterial growth. []
Q3: How does the structure of this compound relate to its plasmid-curing activity?
A: While this compound can eliminate the F'lac plasmid, its structural analogs, including Acetylthis compound, Cannabispirone, and Cannabispirenone, do not demonstrate this ability. [] This observation highlights the importance of specific structural features for plasmid curing activity. Further research is needed to fully elucidate the structure-activity relationship. []
Q4: Does this compound impact human leukocyte functions?
A: In vitro studies have shown that this compound, at a concentration of 1.5 x 10^-5 M, exhibits immunosuppressive effects on various human leukocyte functions. [] These effects include inhibiting E- and EA-rosette formation, suppressing T-lymphocyte blast transformation in the presence of phytohaemagglutinin and concanavalin-A, and reducing antibody-dependent cell-mediated cytotoxicity and phagocytosis. []
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